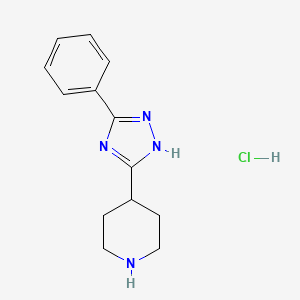

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.ClH/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11;/h1-5,11,14H,6-9H2,(H,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWVGXTWOSQZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NN2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677624 | |

| Record name | 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-58-0 | |

| Record name | Piperidine, 4-(5-phenyl-1H-1,2,4-triazol-3-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathway for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

An In-Depth Technical Guide to the Synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, a heterocyclic scaffold of significant interest to researchers and professionals in drug discovery and development. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of therapeutic agents, and its combination with the versatile piperidine ring offers a rich chemical space for the development of novel bioactive molecules.

This document eschews a rigid template in favor of a logical, mechanism-driven narrative. It details a robust and reproducible multi-step synthesis, explaining the causality behind procedural choices and grounding key steps in authoritative chemical literature. The protocols are designed as self-validating systems, with guidance on reaction monitoring and product characterization.

Strategic Approach: Retrosynthetic Analysis

The design of an effective synthesis begins with a logical deconstruction of the target molecule. Our retrosynthetic strategy for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine identifies key precursors that are either commercially available or readily prepared. The core 1,2,4-triazole ring is assembled from a piperidine-derived carbohydrazide and a benzimidate, a classic and reliable method for constructing 3,5-disubstituted 1,2,4-triazoles[1]. To prevent side reactions, the piperidine nitrogen is temporarily protected using a tert-butyloxycarbonyl (Boc) group, which is a standard protecting group strategy in organic synthesis due to its stability under various conditions and its facile removal under acidic treatment[2].

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthetic Pathway

The forward synthesis is a four-stage process commencing with commercially available starting materials. The workflow is designed for efficiency and scalability, employing robust reactions with well-documented precedents.

Caption: Overall four-stage synthetic workflow.

Detailed Experimental Protocols

Stage 1: Synthesis of tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (Intermediate 1)

Causality: The synthesis of the carbohydrazide intermediate is achieved in two high-yielding steps from the corresponding carboxylic acid. Direct conversion is possible but can be sluggish; a more reliable route proceeds via an ester intermediate. The tert-butyloxycarbonyl (Boc) group is installed on the piperidine nitrogen to prevent its nucleophilic character from interfering with the subsequent hydrazinolysis and triazole formation steps.

Part A: Esterification of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| N-Boc-piperidine-4-carboxylic acid | 229.27 | 10.0 g | 43.6 | Starting Material |

| Ethanol (Absolute) | 46.07 | 100 mL | - | Reagent/Solvent |

| Sulfuric Acid (Conc.) | 98.08 | 1 mL | - | Catalyst |

Protocol:

-

To a stirred solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (10.0 g, 43.6 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (1 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 12-16 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane eluent system until the starting material spot is consumed.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

-

Dilute the residue with ethyl acetate (150 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate as a colorless oil, which is used in the next step without further purification.

Part B: Hydrazinolysis of tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Crude Ester (from Part A) | 257.32 | ~11.2 g | ~43.6 | Starting Material |

| Hydrazine Hydrate (~64%) | 50.06 | 10 mL | ~200 | Reagent |

| Ethanol | 46.07 | 100 mL | - | Solvent |

Protocol:

-

Dissolve the crude ester from Part A in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Add hydrazine hydrate (10 mL, ~200 mmol) to the solution at room temperature.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

-

Self-Validation: The reaction progress can be monitored by TLC or LC-MS. The formation of a white precipitate often indicates product formation.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash the filter cake with cold ethanol (2 x 20 mL), and dry under vacuum to afford tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate. Expected yield: 85-95% over two steps.

Stage 2: Synthesis of Ethyl Benzimidate Hydrochloride (Intermediate 2)

Causality: This intermediate is prepared via the classic Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile[3][4]. The reaction must be performed under strictly anhydrous conditions, as the resulting imidate hydrochloride (Pinner salt) is sensitive to moisture and can hydrolyze to the corresponding ester. Gaseous hydrogen chloride is the preferred acid catalyst as it maintains the anhydrous environment[5].

| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Role |

| Benzonitrile | 103.12 | 20.6 g (20 mL) | 0.20 | Starting Material |

| Ethanol (Absolute, Anhydrous) | 46.07 | 10.2 g (13 mL) | 0.22 | Reagent |

| Diethyl Ether (Anhydrous) | 74.12 | 100 mL | - | Solvent |

| Hydrogen Chloride (gas) | 36.46 | ~8.0 g | ~0.22 | Catalyst |

Protocol:

-

Set up a three-neck round-bottom flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer. Ensure all glassware is oven-dried.

-

Charge the flask with benzonitrile (20.6 g, 0.20 mol), absolute ethanol (10.2 g, 0.22 mol), and anhydrous diethyl ether (100 mL).

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction is exothermic; maintain the temperature below 10 °C.

-

Self-Validation: A thick white precipitate of the Pinner salt will form as the reaction proceeds.

-

After the addition of HCl is complete, seal the flask and store it in a refrigerator (4 °C) overnight to allow for complete precipitation.

-

Quickly collect the product by vacuum filtration, wash thoroughly with anhydrous diethyl ether to remove unreacted starting materials, and dry under a stream of dry nitrogen. Store the hygroscopic ethyl benzimidate hydrochloride in a desiccator. Expected yield: 80-90%.

Stage 3: Synthesis of tert-butyl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

Causality: This is the key ring-forming step. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the carbohydrazide (Intermediate 1) onto the electrophilic carbon of the benzimidate (Intermediate 2). This forms an N-acyl-amidrazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of ammonia and ethanol under thermal conditions to yield the stable 1,2,4-triazole ring[1]. Pyridine is used as a basic solvent to neutralize the HCl salt of the imidate and to facilitate the cyclization.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Intermediate 1 | 243.30 | 4.87 g | 20.0 | Nucleophile |

| Intermediate 2 | 185.65 | 3.71 g | 20.0 | Electrophile |

| Pyridine (Anhydrous) | 79.10 | 50 mL | - | Solvent/Base |

Protocol:

-

To a suspension of Intermediate 1 (4.87 g, 20.0 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask, add Intermediate 2 (3.71 g, 20.0 mmol) in one portion at room temperature.

-

Heat the reaction mixture to reflux (approx. 115 °C) under a nitrogen atmosphere for 18-24 hours.

-

Self-Validation: Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of starting materials.

-

After cooling to room temperature, pour the dark reaction mixture into ice-water (200 mL) with stirring. A solid product should precipitate.

-

Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake with water (3 x 50 mL) and then with a small amount of cold diethyl ether.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure tert-butyl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate as a white or off-white solid. Expected yield: 65-75%.

Stage 4: Synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine (Final Product)

Causality: The final step is the removal of the Boc protecting group. This is reliably achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this transformation as it protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into carbon dioxide, tert-butyl cation (which is trapped or forms isobutylene), and the deprotected amine salt[2][6]. The reaction is typically fast and clean at room temperature.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Protected Triazole | 342.44 | 3.42 g | 10.0 | Starting Material |

| Dichloromethane (DCM) | 84.93 | 40 mL | - | Solvent |

| Trifluoroacetic Acid (TFA) | 114.02 | 10 mL | 130 | Deprotecting Agent |

Protocol:

-

Dissolve the protected triazole (3.42 g, 10.0 mmol) in dichloromethane (40 mL) in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add trifluoroacetic acid (10 mL) with stirring.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Self-Validation: Monitor the deprotection by TLC or LC-MS. The product will have a significantly different retention factor/time and mass compared to the starting material.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (2 x 20 mL) to ensure complete removal of TFA.

-

The crude product is the TFA salt. To obtain the free base, dissolve the residue in water (50 mL) and basify to pH > 10 by the slow addition of 2M sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine as a solid. Expected yield: 90-98%.

Summary of Characterization Data

The structural integrity of the final product and key intermediates should be confirmed using standard analytical techniques. The following table provides expected data.

| Compound | Formula | Mass (M+H)⁺ | Expected ¹H NMR Signals (δ, ppm) |

| Intermediate 1 | C₁₁H₂₁N₃O₃ | 244.16 | ~8.9 (s, 1H, CONH ), ~4.2 (s, 2H, NH₂ ), ~3.9 (m, 2H), ~2.8 (m, 2H), ~2.3 (m, 1H), ~1.8 (m, 2H), 1.45 (s, 9H, Boc), ~1.6 (m, 2H) |

| Protected Triazole | C₁₉H₂₆N₄O₂ | 343.21 | ~14.5 (br s, 1H, triazole NH ), ~8.0 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~4.2 (m, 2H), ~3.1 (m, 1H), ~2.9 (m, 2H), ~2.1 (m, 2H), 1.48 (s, 9H, Boc), ~1.8 (m, 2H) |

| Final Product | C₁₄H₁₈N₄ | 243.16 | ~14.4 (br s, 1H, triazole NH ), ~8.0 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~3.2 (m, 2H), ~3.0 (m, 1H), ~2.8 (m, 2H), ~2.0 (m, 2H), ~1.8 (m, 2H), piperidine NH signal may be broad or exchange. |

Conclusion

This guide outlines a logical, robust, and well-precedented four-stage synthesis for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine. The pathway leverages fundamental organic reactions, including the Pinner reaction for imidate formation and a classical condensation-cyclization for the construction of the 1,2,4-triazole core. The strategic use of Boc protection and a clean, high-yielding deprotection step ensures the efficiency of the overall process. By providing detailed, step-by-step protocols and integrating principles of self-validation, this document serves as a reliable resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and scientific applications.

References

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Pinner reaction. Wikipedia. [Link]

-

Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. ResearchGate. [Link]

- CN104529823A - Benzimidate compound preparation method.

-

synthesis, characterization and anti-cancer studies of 6-phenyl-3-(2,2,6,6-tetramethylpiperidin- 4-yl)-3h-[7][8][9]triazolo[4,5-c]pyridazine derivatives. Rasayan Journal of Chemistry. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. ResearchGate. [Link]

-

Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

Boc Deprotection - TFA. Common Organic Chemistry. [Link]

-

Pinner Reaction. NROChemistry. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Institutes of Health. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Publication Corporation. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

-

Synthesis of 1,2,4-Trisubstituted Imidazoles and 1,3,5-Trisubstituted 1,2,4-Triazoles. Semantic Scholar. [Link]

-

TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 8. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

Biological Activity Screening of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: Deconstructing a Scaffold of Promise

The confluence of the 1,2,4-triazole ring and a piperidine moiety within the single chemical entity, 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, presents a compelling case for thorough biological investigation. The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, antiviral, and anti-inflammatory applications.[1] This is largely due to its unique electronic properties and its ability to engage in hydrogen bonding and coordinate with metallic ions in enzyme active sites.[2] Complementing this, the piperidine ring is a prevalent scaffold in both natural products and synthetic pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and provide a rigid, three-dimensional structure for precise interaction with biological targets.[3][4]

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, presenting a logical cascade that begins with broad, foundational profiling and progresses toward more specific, mechanism-of-action studies for any identified "hits." The protocols described herein are designed as self-validating systems, ensuring that the data generated is both reliable and interpretable, guiding the researcher toward a clear understanding of the compound's therapeutic potential.

Part 1: Foundational Profiling: In Silico and Safety Assessment

Before embarking on extensive in vitro screening, a foundational understanding of the molecule's potential activities and inherent liabilities is crucial. This initial phase helps prioritize experimental resources and provides a critical context for interpreting subsequent biological data.

In Silico Prediction: Charting the Course

Computational modeling serves as an invaluable preliminary step to forecast potential biological activities and liabilities, thereby guiding the selection of the most relevant in vitro assays. Molecular docking, a key in silico technique, can predict the binding affinity and orientation of the compound within the active sites of known biological targets.[3] Given that structurally related triazole compounds are known antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51), and others have shown affinity for targets like histone deacetylase 8 (HDAC8) in cancer, these would be logical starting points for docking simulations.[5][6]

Caption: Workflow for Anticancer Hit Characterization.

-

Treatment: Treat the sensitive cancer cell line with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Staining: Harvest the cells and stain them with a commercially available Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V negative / PI negative: Live cells.

-

Annexin V positive / PI negative: Early apoptotic cells.

-

Annexin V positive / PI positive: Late apoptotic/necrotic cells.

-

-

Interpretation: A significant increase in the population of Annexin V positive cells compared to the vehicle control indicates the induction of apoptosis. [6]

Follow-up on an Antifungal Hit

For a compound with potent antifungal activity (e.g., against C. albicans), a key mechanistic question is whether it acts similarly to established azole drugs by inhibiting ergosterol biosynthesis.

Caption: Inhibition of Fungal Ergosterol Synthesis.

Further studies could involve sterol quantification assays or molecular docking simulations with the crystal structure of C. albicans CYP51 to computationally validate this hypothesis. [5]

Conclusion

The systematic screening of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine requires a multi-faceted approach that is both scientifically rigorous and resource-efficient. By initiating with in silico predictions and foundational safety assessments, researchers can make informed decisions about which biological pathways to investigate. The proposed primary screening cascade—targeting antimicrobial, antioxidant, and anticancer activities—provides a robust framework for uncovering the compound's dominant biological effects. Subsequent mechanistic studies on any validated hits are paramount for understanding their mode of action and establishing a solid foundation for potential future drug development endeavors. This structured, causality-driven approach ensures a comprehensive evaluation and maximizes the potential for discovering novel therapeutic applications for this promising chemical scaffold.

References

-

Al-Sanea, M. M., et al. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Research Journal of Pharmacy and Technology. [Link]

-

Yehye, W. A., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Chemistry Central Journal. [Link]

-

Wang, S., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. [Link]

-

Głowacka, I. E., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]

-

Lv, K., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. European Journal of Medicinal Chemistry. [Link]

-

Zarrouk, A., et al. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Mohammed, M. A., & Al-Masoudi, W. A. M. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

-

Yüksek, H., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia. [Link]

-

Szałaj, N., et al. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Molecules. [Link]

-

Publication on ResearchGate. (n.d.). Synthesis of new 4-(5-R-1-phenyl-1H-1,2,4-triazol-3-yl)benzamides. ResearchGate. [Link]

-

Publication on ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Li, Y., et al. (2024). Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). Molecules. [Link]

-

El-Shehry, M. F., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Pharmaceuticals. [Link]

-

ISRES Publishing. (n.d.). Antioxidant Properties of 1,2,4-Triazoles. Natural and Applied Sciences. [Link]

-

Kharchoufi, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

-

de Paula, O. A., et al. (2025). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications. [Link]

-

Li, C., et al. (2023). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Medicinal Chemistry. [Link]

-

Cetin, A., & Gecibesler, I. H. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Chemical and Pharmaceutical Research. [Link]

-

Szałaj, N., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules. [Link]

-

Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. [Link]

-

Publication on ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

-

Hamza, Z. S., et al. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Advances. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

-

Publication on ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

Abdallah, A. E. M., et al. (2017). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Chemical & Pharmaceutical Bulletin. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Union of Privileged Scaffolds

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Triazole-Piperidine Hybrids

In the landscape of modern drug discovery, the strategy of molecular hybridization—the covalent linking of two or more distinct pharmacophores—has emerged as a powerful tool for developing novel therapeutic agents.[1] This approach is not merely an additive exercise; it is a deliberate design strategy aimed at creating synergistic molecules with enhanced biological activity, improved pharmacokinetic profiles, or the ability to engage multiple targets simultaneously. This guide focuses on a particularly promising class of hybrids: those combining the 1,2,3-triazole and piperidine scaffolds.

The triazole ring is a "privileged" five-membered heterocycle, a cornerstone in medicinal chemistry renowned for its metabolic stability and capacity to engage in various non-covalent interactions. Its derivatives exhibit an astonishingly broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[2] The piperidine moiety, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals.[3][4] Its inclusion in a molecule often confers favorable physicochemical properties, such as improved solubility and bioavailability, and provides a versatile synthetic handle for structural modification.[5]

The rationale for creating triazole-piperidine hybrids is therefore clear: to fuse the potent, multi-target potential of the triazole with the advantageous drug-like properties of the piperidine ring. The resulting compounds are frequently investigated for their potential as anticancer, antimicrobial, or enzyme-inhibiting agents.[6][7][8] This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential in vitro methodologies required to rigorously evaluate the biological potential of these novel chemical entities. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize self-validating systems to ensure scientific integrity and reproducibility.

Caption: Logical fusion of pharmacophores.

Chapter 1: Anticancer Activity Evaluation

The investigation of novel hybrids as potential anticancer agents is a primary focus in medicinal chemistry.[9] The core objective is to identify compounds that can selectively inhibit the growth of cancer cells or induce their death, ideally with minimal toxicity to healthy cells. The evaluation follows a tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Primary Screening: The MTT Cell Viability Assay

The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the workhorse for this purpose due to its reliability, sensitivity, and amenability to high-throughput screening.[7][10]

Expertise & Causality: The scientific integrity of the MTT assay lies in its direct measurement of metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution.[11] The quantity of this formazan, which can be measured spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[10][12] This provides a robust and quantitative proxy for cell viability. A reduction in the colorimetric signal in treated cells compared to untreated controls indicates either a loss of viable cells (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect).[13]

Caption: MTT assay workflow for cytotoxicity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare a series of dilutions of the triazole-piperidine hybrid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[12]

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells upon microscopic examination.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.[12]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity (IC₅₀)

Summarize the results in a clear, comparative table.

| Compound | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

| Hybrid 7a | 5.34 ± 0.13[7] | 1.09[1] | 3.06[1] |

| Hybrid 7i | 5.22 ± 0.05[7] | - | - |

| Hybrid 4m | 44.40–47.63% survival at 10 µM[14] | - | - |

| Doxorubicin (Control) | 0.85 ± 0.07 | 0.52 ± 0.04 | 0.91 ± 0.06 |

Note: Data are representative examples from literature and should be replaced with experimental results.

Mechanistic Elucidation

Potent compounds identified in the primary screen warrant further investigation to determine their mechanism of action. Many effective anticancer drugs work by inducing apoptosis (programmed cell death).[14]

Expertise & Causality: Simply knowing a compound is cytotoxic is insufficient for drug development. Understanding how it kills cancer cells is critical. For instance, if a compound induces apoptosis, it is likely engaging with specific cellular pathways that can be further explored. Key hallmarks of apoptosis include the activation of executioner enzymes called caspases and the loss of mitochondrial membrane potential.[14] Assaying for these events provides mechanistic validation.

Key Mechanistic Assays:

-

Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases, which are activated during apoptosis. An increase in activity is a strong indicator of apoptosis induction.[14]

-

Mitochondrial Membrane Potential (ΔΨm) Assay: Utilizes fluorescent dyes that accumulate in healthy mitochondria. A loss of membrane potential, a key early event in apoptosis, is detected by a decrease in fluorescence.[14]

-

Cell Cycle Analysis: Performed using flow cytometry, this analysis reveals if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M phase), preventing them from dividing.[14]

Caption: Simplified intrinsic apoptosis pathway.

Chapter 2: Antimicrobial Susceptibility Testing

The rise of antimicrobial resistance necessitates the discovery of new anti-infective agents. Triazole-piperidine hybrids are frequently evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[6][7]

The Gold Standard: Minimum Inhibitory Concentration (MIC)

The cornerstone of in vitro antimicrobial evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16]

Expertise & Causality: The MIC provides a quantitative and reproducible measure of a compound's potency, which is essential for comparing the activity of different derivatives and for establishing a potential therapeutic window. The broth microdilution method is the most common format for determining MIC values in a laboratory setting.[17] It allows for the simultaneous testing of multiple compounds against multiple organisms in a standardized 96-well plate format. The selection of test organisms is critical; a standard panel often includes Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal pathogens (e.g., Candida albicans).[6][18]

Caption: Broth microdilution MIC workflow.

Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). Start with 100 µL of media-diluted drug stock in the first column and add 50 µL of media to the remaining columns.[15]

-

Serial Dilution: Transfer 50 µL from the first column to the second, mix well, and repeat this process across the plate to create a concentration gradient. Discard the final 50 µL from the last dilution column. The final volume in each well should be 50 µL.[15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[19]

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This dilutes the compound concentrations by half to their final test concentrations.[15]

-

Controls: Include a positive control (microorganism in broth, no compound) to confirm growth and a negative control (broth only) to ensure sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[20]

Data Presentation: Antimicrobial Activity (MIC)

Present the MIC values in a table for easy comparison against different microbial strains.

| Compound | S. aureus MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) |

| Hybrid 8i | 2.8 - 15.7 (range vs. various bacteria)[21] | 2.8 - 15.7 (range vs. various bacteria)[21] | 5.9 - 14.2[21] |

| Hybrid 8k | 2.8 - 15.7 (range vs. various bacteria)[21] | 2.8 - 15.7 (range vs. various bacteria)[21] | 5.9 - 14.2[21] |

| Ciprofloxacin (Control) | 0.5 | 0.25 | - |

| Fluconazole (Control) | - | - | 4.0 |

Note: Data are representative examples from literature and should be replaced with experimental results.

Antifungal Mechanism of Action

For compounds showing potent antifungal activity, it is valuable to investigate their mechanism. The triazole class of antifungals famously acts by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[22][23] Disruption of this pathway compromises the integrity of the cell membrane, leading to fungal cell death.[24] While direct enzymatic assays can be complex, this known mechanism provides a strong, testable hypothesis for any novel triazole-based hybrid.

Chapter 3: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Triazole-piperidine hybrids have been successfully designed as enzyme inhibitors, notably against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the potential treatment of Alzheimer's disease.[25][26]

Expertise & Causality: The inhibition of cholinesterases prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain, which is a key therapeutic strategy for Alzheimer's disease. The Ellman's assay is a robust and widely adopted colorimetric method to screen for AChE/BuChE inhibitors. Its principle is based on the hydrolysis of a substrate (acetylthiocholine) by the enzyme, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, the absorbance of which can be measured over time. An effective inhibitor will slow down this reaction, resulting in a lower rate of color development.[25]

Caption: Principle of a colorimetric enzyme assay.

Experimental Protocol: General Colorimetric Enzyme Inhibition Assay

-

Reagent Preparation: Prepare solutions of the target enzyme, the substrate, a chromogenic reagent (like DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer).

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Allow a short pre-incubation period for the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 412 nm for the Ellman's assay).

-

Data Analysis: Calculate the initial reaction rate (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation: Enzyme Inhibition (IC₅₀)

| Compound | AChE Inhibition IC₅₀ (µM) | BuChE Inhibition IC₅₀ (µM) |

| Hybrid 2 | 19.44 ± 0.60[25] | 21.57 ± 0.61[25] |

| Hybrid A1 | - | 12 ± 2[26] |

| Hybrid B4 | - | 1 ± 0.1[26] |

| Galantamine (Control) | 19.34 ± 0.62[25] | 21.45 ± 0.21[25] |

Note: Data are representative examples from literature and should be replaced with experimental results.

Conclusion

The in vitro evaluation of novel triazole-piperidine hybrids is a systematic, multi-tiered process that is fundamental to identifying promising candidates for further drug development. This guide has outlined the core assays that form the foundation of this evaluation: cytotoxicity screening for anticancer potential, MIC determination for antimicrobial activity, and IC₅₀ measurement for enzyme inhibition. By employing these robust and validated protocols, researchers can generate high-quality, reproducible data. The key to a successful evaluation lies not just in performing the experiments, but in understanding the scientific principles that underpin them—from the metabolic basis of the MTT assay to the enzymatic kinetics of an inhibition screen. This logical progression from broad screening to mechanistic insight allows for the efficient and effective characterization of these versatile and promising hybrid molecules.

References

- 1,2,3-triazole-thiazole hybrids: Synthesis, in vitro antimicrobial activity and antibiofilm studies. (2021).

- Synthesis and In vitro‐In silico Evaluation of Thiazolo‐triazole Hybrids as Anticancer Candidates. (2023).

- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI.

- A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). (2022).

- Assessing the Potential of 1,2,3-Triazole-Dihydropyrimidinone Hybrids Against Cholinesterases: In Silico, In Vitro, and In Vivo Studies. (2024). MDPI.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents.

- Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy. (2023). PubMed.

- Piperazine-1,2,3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evalu

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central.

- Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. (2022). PubMed.

- MTT assay protocol. Abcam.

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). PubMed Central.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). BenchChem.

- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.

- 1,2,3-Triazole-containing hybrids with potential antibacterial activity against ESKAPE pathogens. (2025).

- Triazole antifungals. (2018). EBSCO.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI.

- Cytotoxicity MTT Assay Protocols and Methods. (2023).

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022).

- Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. (2018). PubMed.

- Antifungal Ergosterol Synthesis Inhibitors. (2024).

- Beyond the '212 I G' Pill: Unpacking the World of Piperidine and Pyridine in Medicine. (2026).

- Discovery of a new class of triazole based inhibitors of acetyl transferase K

- Antibiotic susceptibility testing using minimum inhibitory concentr

- MTT Cell Proliferation Assay.

- Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022).

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.

- Drug-Drug Interactions of Triazole Antifungal Agents in Multimorbid Patients and Implications for Patient Care. (2009). Bentham Science Publishers.

- MTT assay. Wikipedia.

- Pharmacological Applications of Piperidine Deriv

- Piperidine-Based Drug Discovery. (2021). Elsevier.

- Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzym

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv

- Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. (2020).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 6. Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. MTT assay - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. idexx.com [idexx.com]

- 17. woah.org [woah.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. protocols.io [protocols.io]

- 21. 1,2,3-triazole-thiazole hybrids: Synthesis, in vitro antimicrobial activity and antibiofilm studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 25. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents | MDPI [mdpi.com]

- 26. Assessing the Potential of 1,2,3-Triazole-Dihydropyrimidinone Hybrids Against Cholinesterases: In Silico, In Vitro, and In Vivo Studies | MDPI [mdpi.com]

Methodological & Application

Synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine: A Detailed Laboratory Protocol

For: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] Similarly, the piperidine ring is a common structural element in many pharmaceuticals, contributing to desirable pharmacokinetic properties.[2] The title compound, 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, combines these two important pharmacophores, making it a molecule of significant interest for drug discovery and development. This application note provides a detailed, two-step laboratory-scale protocol for the synthesis of this compound, commencing from commercially available starting materials. The procedure is designed to be robust and reproducible, with in-depth explanations of the experimental choices and validation through comprehensive characterization of the final product.

Overall Synthetic Strategy

The synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is approached in a two-step sequence. The first step involves the synthesis of the key intermediate, piperidine-4-carbohydrazide, from a suitable precursor such as ethyl isonipecotate. The second, and key, step is the construction of the 1,2,4-triazole ring via a base-catalyzed condensation of piperidine-4-carbohydrazide with benzonitrile.

Caption: Overall synthetic workflow for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier |

| Ethyl isonipecotate | C₈H₁₅NO₂ | 157.21 | Sigma-Aldrich |

| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | Sigma-Aldrich |

| Ethanol (absolute) | C₂H₅OH | 46.07 | Merck |

| Benzonitrile | C₇H₅N | 103.12 | Sigma-Aldrich |

| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | Fisher Scientific |

| n-Butanol | C₄H₁₀O | 74.12 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR |

| Hexanes | C₆H₁₄ | 86.18 | VWR |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | Fisher Scientific |

Instrumentation

-

Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) to be obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI).

-

Melting Point: Determined using a Stuart SMP30 melting point apparatus.

Experimental Protocols

Step 1: Synthesis of Piperidine-4-carbohydrazide

This procedure outlines the synthesis of the key hydrazide intermediate from ethyl isonipecotate.

Reaction Scheme:

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl isonipecotate (15.7 g, 0.1 mol) and absolute ethanol (100 mL).

-

Stir the mixture to ensure homogeneity.

-

Slowly add 80% hydrazine hydrate (12.5 g, 0.2 mol) to the solution. Caution: Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is triturated with diethyl ether (50 mL) to remove any unreacted starting material and other impurities.

-

Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum to afford piperidine-4-carbohydrazide as a white solid.

Expected Yield: 85-95%

Characterization (Literature-based):

-

Appearance: White crystalline solid.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, -CONH-), 4.18 (br s, 2H, -NH₂), 3.05 (d, J = 12.0 Hz, 2H, piperidine-H₂ₑ), 2.55 (t, J = 12.0 Hz, 2H, piperidine-H₂ₐ), 2.15 (m, 1H, piperidine-H₄), 1.65 (d, J = 12.0 Hz, 2H, piperidine-H₃ₑ), 1.45 (q, J = 12.0 Hz, 2H, piperidine-H₃ₐ).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 174.5 (C=O), 45.5 (piperidine-C₂), 41.0 (piperidine-C₄), 28.5 (piperidine-C₃).

Step 2: Synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

This is the final step, involving the base-catalyzed cyclization of piperidine-4-carbohydrazide with benzonitrile to form the desired 1,2,4-triazole ring. A base-catalyzed condensation of a nitrile and a hydrazide is a known method for the synthesis of 3,5-disubstituted 1,2,4-triazoles.[3]

Reaction Scheme:

Procedure:

-

In a 100 mL round-bottom flask, combine piperidine-4-carbohydrazide (7.15 g, 0.05 mol), benzonitrile (5.15 g, 0.05 mol), and anhydrous potassium carbonate (1.38 g, 0.01 mol).

-

Add n-butanol (50 mL) to the flask.

-

Equip the flask with a magnetic stirrer and a reflux condenser.

-

Heat the reaction mixture to 160 °C and maintain for 24 hours. The reaction should be monitored by TLC (10% methanol in dichloromethane).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the n-butanol.

-

Dissolve the crude residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (0-10%) as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be attempted.

Expected Yield: 50-70%

Characterization of the Final Product

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 11.5 (br s, 1H, triazole-NH), 8.05-8.00 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 3.30-3.20 (m, 1H, piperidine-H₄), 3.15 (d, J = 12.4 Hz, 2H, piperidine-H₂ₑ), 2.80 (t, J = 12.4 Hz, 2H, piperidine-H₂ₐ), 2.10 (d, J = 12.4 Hz, 2H, piperidine-H₃ₑ), 1.90 (q, J = 12.4 Hz, 2H, piperidine-H₃ₐ).

-

¹³C NMR (100 MHz, CDCl₃): δ 162.5 (triazole-C₅), 158.0 (triazole-C₃), 130.5 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 126.0 (Ar-C), 45.0 (piperidine-C₂), 35.0 (piperidine-C₄), 31.0 (piperidine-C₃).

-

HRMS (ESI): Calculated for C₁₃H₁₆N₄ [M+H]⁺: 229.1448; Found: 229.1451. The mass spectrometric fragmentation of 1,2,4-triazoles can be influenced by the substituents and the ionization method.[4]

Mechanism of 1,2,4-Triazole Formation

The formation of the 3,5-disubstituted 1,2,4-triazole ring proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the hydrazide on the nitrile, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic triazole ring.

Caption: Plausible reaction mechanism for the formation of the 1,2,4-triazole ring.

Safety and Handling

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Benzonitrile is harmful if swallowed, inhaled, or absorbed through the skin. It should be handled in a fume hood with appropriate PPE.

-

n-Butanol is flammable and can cause irritation. Use in a well-ventilated area away from ignition sources.

-

The high-temperature reaction should be conducted with caution, using a heating mantle with a temperature controller and ensuring the apparatus is securely clamped.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine. The described two-step synthesis is efficient and utilizes readily available starting materials. The in-depth procedural details, coupled with the rationale behind the experimental choices and expected characterization data, are intended to enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

-

A base-catalyzed, direct synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides. Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2023). Retrieved January 28, 2026, from [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Determination of

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, a key intermediate in pharmaceutical synthesis. The method is designed to separate the main component from its potential process-related impurities and degradation products. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a flow rate of 1.0 mL/min, with UV detection at 254 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.[1][2][3] This protocol provides a reliable quality control tool for researchers, scientists, and drug development professionals.

Introduction

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of pharmacologically active molecules.[4] The purity of such intermediates is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5][6][7]

The development of a stability-indicating analytical method is crucial to separate the active ingredient from any potential degradation products that may form under various stress conditions.[8][9][10] This application note provides a comprehensive guide to the systematic development and validation of an HPLC method for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine.

Method Development Strategy

The primary objective of this method development was to achieve adequate resolution between the main peak of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine and any potential impurities or degradants. A systematic approach was employed, starting with the evaluation of the analyte's physicochemical properties to inform initial chromatographic conditions.

Analyte Characterization

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine possesses both a phenyl and a triazole group, which are chromophoric, and a basic piperidine moiety. The presence of aromatic rings suggests strong UV absorbance, making UV detection a suitable choice.[11][12] The basic nature of the piperidine ring can lead to peak tailing on silica-based columns due to interaction with residual silanols. Therefore, a well-end-capped C18 column and a buffered mobile phase are essential for good peak shape.

Initial Screening of Chromatographic Conditions

A screening phase was initiated to select the optimal stationary phase, mobile phase, and detector wavelength.

Column Selection Rationale: A C18 column was chosen as the primary stationary phase due to its versatility in reversed-phase chromatography for a wide range of analytes.[13] To mitigate potential peak tailing from the basic piperidine moiety, columns with high inertness and effective end-capping were prioritized.

Mobile Phase Selection Rationale: A combination of acetonitrile (ACN) and water is a common choice for reversed-phase HPLC.[14] To ensure good peak shape and control the ionization state of the analyte, a phosphate buffer was selected. The pH of the mobile phase was kept slightly acidic to ensure the protonation of the piperidine nitrogen, which can lead to more consistent retention.

Detector Wavelength Selection: The UV spectrum of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine was scanned to determine the wavelength of maximum absorbance. A wavelength of 254 nm was chosen for this method, as it provides good sensitivity for aromatic compounds.[11]

Experimental Protocols

Instrumentation and Reagents

-

HPLC System: An Agilent 1260 Infinity II LC System with a variable wavelength detector, quaternary pump, autosampler, and column thermostat.

-

Data Acquisition: OpenLab CDS software.

-

Columns:

-

Waters Symmetry C18, 4.6 x 150 mm, 5 µm

-

Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

-

Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm

-

-

Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.

-

Sample: 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine reference standard and sample for purity analysis.

Preparation of Solutions

-

Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with ortho-phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

-

Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Method Optimization

The initial screening was followed by a systematic optimization of the chromatographic parameters to achieve the desired separation.

Column Screening

Three different C18 columns were evaluated to assess selectivity and peak shape. The Agilent Zorbax Eclipse Plus C18 column provided the best peak symmetry and resolution for the main peak and a known impurity.

| Column | Tailing Factor (Main Peak) | Resolution (Main Peak/Impurity 1) |

| Waters Symmetry C18 | 1.4 | 1.8 |

| Agilent Zorbax Eclipse Plus C18 | 1.1 | 2.5 |

| Phenomenex Luna C18(2) | 1.3 | 2.1 |

| Table 1: Column Screening Results |

Gradient Optimization

A gradient elution was necessary to ensure the elution of any less polar impurities within a reasonable runtime. The gradient was optimized to provide good resolution of all components.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

| Table 2: Optimized Gradient Program |

Final Optimized Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH 3.0

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Run Time: 30 minutes

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[8][15] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

-

Acid Degradation: 0.1 N HCl at 60 °C for 24 hours.

-

Base Degradation: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105 °C for 48 hours.

-

Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

The results showed significant degradation under acidic and oxidative conditions. The main peak was well-resolved from all degradation products, and the peak purity was confirmed using a diode array detector, thus establishing the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine at five different concentrations ranging from 0.05 mg/mL to 0.75 mg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the specified range with a correlation coefficient (R²) of > 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was found to be within the acceptable range of 98-102%.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Repeatability: Six replicate injections of the sample solution were performed on the same day. The relative standard deviation (RSD) of the peak area was less than 1.0%.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of data was less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.001 mg/mL (S/N ≈ 3), and the LOQ was 0.003 mg/mL (S/N ≈ 10).

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

Visualization of the Workflow

Caption: Workflow for HPLC Analytical Method Development and Validation.

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method for determining the purity of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine has been successfully developed and validated. The method is stability-indicating and can be effectively used for routine quality control analysis and stability studies of this important pharmaceutical intermediate.

References

-

International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1]

-

Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(11), 60-71. [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link][8]

-

Moravek, Inc. (2022). Why Is HPLC Ideal for Chemical Purity Testing?. [Link][6]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link][5]

-

MDPI. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link][16]

-

Agilent. (2020). Gradient Design and Development. [Link][17]

-

International Council for Harmonisation. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][3]

-

International Journal of Advanced Research in Science, Communication and Technology. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link][9]

-

Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link][10]

-

Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link][18]

-

LCGC International. (2018). Seeing is Believing: Detectors for HPLC. [Link][12]

-

Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. [Link][14]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one For Research [benchchem.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. moravek.com [moravek.com]

- 7. pharmoutsourcing.com [pharmoutsourcing.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. ingenieria-analitica.com [ingenieria-analitica.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. glsciencesinc.com [glsciencesinc.com]

- 14. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. japsonline.com [japsonline.com]

- 17. agilent.com [agilent.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Utilization of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine as a versatile chemical building block for drug discovery and development. The unique structural amalgamation of a phenyl-triazole moiety with a piperidine ring offers a compelling scaffold for engaging with a multitude of biological targets. The secondary amine of the piperidine ring serves as a crucial reactive handle for facile diversification, enabling extensive structure-activity relationship (SAR) studies. This document outlines the synthesis of the core scaffold, its key physicochemical properties, and detailed, field-tested protocols for its derivatization through N-alkylation, N-arylation, and amide coupling reactions. The causality behind experimental choices and self-validating measures for reaction monitoring and product characterization are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Phenyl-Triazole-Piperidine Scaffold

The confluence of a 1,2,4-triazole system with a piperidine ring in a single molecular entity presents a powerful strategy in modern medicinal chemistry. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities including antifungal, antiviral, anticonvulsant, and anticancer properties.[1][2] Its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold.[2] The piperidine ring, another ubiquitous structural motif in pharmaceuticals, enhances aqueous solubility and provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets.